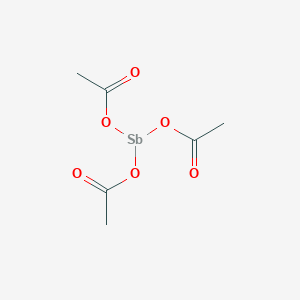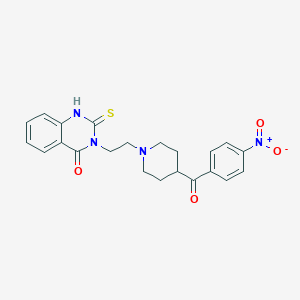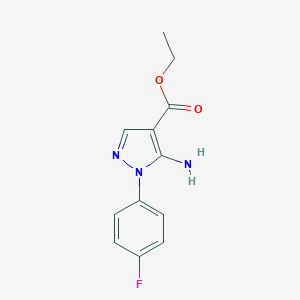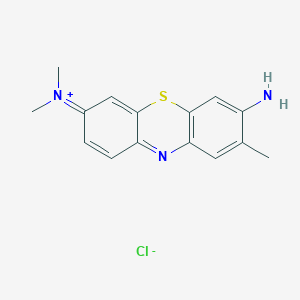
Triacétate d'antimoine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony triacetate, also known as antimony(III) acetate, is a chemical compound with the formula Sb(CH₃CO₂)₃. It appears as a white powder and is moderately soluble in water. This compound is primarily used as a catalyst in the production of polyesters .
Applications De Recherche Scientifique
Antimony triacetate has several applications in scientific research:
Biology: Research into antimony compounds often explores their potential biological activities and interactions with biological molecules.
Medicine: Antimony compounds have been investigated for their potential therapeutic uses, including their role in treating parasitic infections.
Mécanisme D'action
Antimony triacetate, also known as Antimony(III) acetate, is a compound of antimony with the chemical formula of Sb(CH3CO2)3 . It is a white powder, moderately water-soluble, and is used as a catalyst in the production of polyesters .
Target of Action
It is suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .
Mode of Action
The exact mode of action of Antimony triacetate is still unclear. Some studies suggest that trivalent antimony is formed from the complexes of pentavalent antimony in the weakly reductive milieu of the blood .
Biochemical Pathways
It is suggested that antimony may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways .
Pharmacokinetics
It is known that the compound is moderately water-soluble , which may impact its bioavailability.
Result of Action
It is known to cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Antimony triacetate. For instance, hot humid weather increases the compound’s corrosiveness .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Antimony Triacetate are not fully understood. It is known that Antimony Triacetate can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that Antimony Triacetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of Antimony Triacetate can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Antimony Triacetate can vary with different dosages in animal models
Metabolic Pathways
It is known that Antimony Triacetate can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that Antimony Triacetate can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is known that Antimony Triacetate may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony triacetate can be synthesized through the reaction of antimony(III) oxide with acetic anhydride. The reaction proceeds as follows: [ \text{Sb}_2\text{O}_3 + 3 \text{C}_4\text{H}_6\text{O}_3 \rightarrow 2 \text{Sb(CH}_3\text{CO}_2\text{)}_3 ]
Industrial Production Methods: In an industrial setting, antimony powder and acetic anhydride are dispersed in an anhydrous inert solvent such as toluene. A suitable catalyst is added, and air or oxygen is introduced to facilitate oxidation. After the reaction is complete, the mixture is filtered, and the filtrate is cooled and crystallized to obtain antimony triacetate .
Types of Reactions:
Oxidation: Antimony triacetate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced by various reducing agents, leading to the formation of antimony(III) or antimony(0) compounds.
Substitution: Antimony triacetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under alkaline conditions can oxidize antimony(III) to antimony(V).
Reduction: Reducing agents like aluminum and iron can reduce antimony(III) to antimony(0).
Substitution: Various ligands can replace the acetate groups under appropriate conditions.
Major Products:
Oxidation: Antimony(V) compounds.
Reduction: Elemental antimony or antimony(III) compounds.
Substitution: Compounds with different ligands replacing the acetate groups.
Comparaison Avec Des Composés Similaires
- Antimony(III) oxide (Sb₂O₃)
- Antimony(III) chloride (SbCl₃)
- Antimony(III) tris(monothioacetate)
Comparison:
- Antimony(III) oxide: Unlike antimony triacetate, antimony(III) oxide is primarily used as a flame retardant and in the production of glass and ceramics.
- Antimony(III) chloride: This compound is used in the production of other antimony compounds and as a catalyst in organic synthesis.
- Antimony(III) tris(monothioacetate): This compound is more stable in water compared to antimony triacetate, but both have similar molecular structures and coordination environments .
Antimony triacetate stands out due to its specific use as a catalyst in polyester production and its moderate water solubility, which differentiates it from other antimony compounds .
Propriétés
Numéro CAS |
6923-52-0 |
|---|---|
Formule moléculaire |
C2H4O2Sb |
Poids moléculaire |
181.81 g/mol |
Nom IUPAC |
antimony(3+);triacetate |
InChI |
InChI=1S/C2H4O2.Sb/c1-2(3)4;/h1H3,(H,3,4); |
Clé InChI |
FHUCUPVQDUPROK-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3] |
SMILES canonique |
CC(=O)O.[Sb] |
| 6923-52-0 3643-76-3 |
|
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
SB(OOCCH3)3, Acetic acid trianhydride with antimonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)




